
P217564
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P217564 is a second-generation active site-targeted covalent irreversible inhibitor of USP7.
Applications De Recherche Scientifique
Efficacy in Cancer Models
P217564 has been evaluated in various preclinical models, demonstrating its potential as an anticancer agent:
- In Vivo Studies : In xenograft models, this compound has shown the ability to inhibit tumor growth effectively. Studies indicate that it can prevent tumor progression by modulating Treg functions and enhancing the immune response against tumors .
- Combination Therapies : The compound has been investigated for use in combination with other therapeutic agents, such as DNA-damaging drugs and immunotherapies. It has demonstrated synergistic effects when combined with agents like etoposide and doxorubicin, enhancing overall anticancer efficacy .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates favorable properties for therapeutic use:
- Stability and Bioavailability : Molecular dynamics simulations suggest that this compound forms stable complexes with USP7, indicating a robust interaction that may enhance its bioavailability and therapeutic window .
- Safety Profile : Preliminary studies have not reported significant adverse effects associated with this compound administration in animal models, suggesting a potentially favorable safety profile for clinical applications .
Case Study 1: Treg Modulation
In a study assessing the role of this compound in modulating Treg functions, researchers found that treatment resulted in significant downregulation of Foxp3 expression. This led to impaired suppressive functions of Tregs in vitro and in vivo, which could enhance anti-tumor immunity by reducing Treg-mediated suppression .
Case Study 2: Cancer Xenograft Models
Another study utilized xenograft models to evaluate the efficacy of this compound against multiple myeloma. The results indicated that this compound significantly inhibited tumor growth compared to control groups. Additionally, it was found to overcome resistance to conventional therapies like bortezomib, highlighting its potential as a novel therapeutic agent in resistant cancer types .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound across various studies:
Propriétés
Formule moléculaire |
C16H12Cl2N2O5S2 |
---|---|
Poids moléculaire |
447.3 |
Nom IUPAC |
Methyl (E)-4-(5-((2,3-dichlorophenyl)thio)-4-nitrothiophene-2-carboxamido)but-2-enoate |
InChI |
InChI=1S/C16H12Cl2N2O5S2/c1-25-13(21)6-3-7-19-15(22)12-8-10(20(23)24)16(27-12)26-11-5-2-4-9(17)14(11)18/h2-6,8H,7H2,1H3,(H,19,22)/b6-3+ |
Clé InChI |
IXFIKHBITULBSK-ZZXKWVIFSA-N |
SMILES |
O=C(OC)/C=C/CNC(C1=CC([N+]([O-])=O)=C(SC2=CC=CC(Cl)=C2Cl)S1)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
P-217564; P 217564; P217564 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.